Product packaging for Ytterbium-177(Cat. No.:CAS No. 14119-23-4)

Ytterbium-177

Cat. No.: B1217972
CAS No.: 14119-23-4
M. Wt: 176.945264 g/mol
InChI Key: NAWDYIZEMPQZHO-RNFDNDRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ytterbium-177 (¹⁷⁷Yb) is a vital radioactive isotope serving as the direct precursor for the medical therapeutic isotope Lutetium-177 (¹⁷⁷Lu) . It decays with a half-life of 1.911 hours to ¹⁷⁷Lu via beta-minus decay . This transformation is harnessed in the robust indirect production route for ¹⁷⁷Lu, where an enriched ¹⁷⁶Yb target is neutron-irradiated in a nuclear reactor, creating ¹⁷⁷Yb which subsequently decays to ¹⁷⁷Lu . The primary research value of ¹⁷⁷Yb lies in its ability to generate no-carrier-added (NCA) ¹⁷⁷Lu, which possesses a significantly higher specific activity compared to ¹⁷⁷Lu produced by the direct neutron irradiation of lutetium . High specific activity is critical for the development and efficacy of radiopharmaceuticals, particularly when radiolabeling sensitive targeting molecules like peptides and antibodies, as it ensures a high radioactive atom-to-molecule ratio without saturating the biological binding sites . The resulting ¹⁷⁷Lu is a beta-emitting isotope that has become a cornerstone of targeted radionuclide therapy (TRNT) . Its established and emerging applications include Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors (e.g., with ¹⁷⁷Lu-DOTATATE) and for prostate cancer (e.g., with ¹⁷⁷Lu-PSMA-617) . The 6.65-day half-life of the daughter product, ¹⁷⁷Lu, is long enough to allow for complex radiopharmaceutical preparation, quality control, and distribution logistics . Research utilizing ¹⁷⁷Yb focuses on optimizing its separation from the final ¹⁷⁷Lu product, with advanced techniques being developed including extraction chromatography using specialized resins and eluents like alpha-hydroxyisobutyric acid (α-HIBA) . This product, this compound, is intended for research and development purposes in nuclear medicine and radiopharmacy only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Y B1217972 Ytterbium-177 CAS No. 14119-23-4

Properties

CAS No.

14119-23-4

Molecular Formula

Y

Molecular Weight

176.945264 g/mol

IUPAC Name

ytterbium-177

InChI

InChI=1S/Yb/i1+4

InChI Key

NAWDYIZEMPQZHO-RNFDNDRNSA-N

SMILES

[Yb]

Isomeric SMILES

[177Yb]

Canonical SMILES

[Yb]

Synonyms

177Yb radioisotope
Yb-177 radioisotope
Ytterbium-177

Origin of Product

United States

Nuclear Production Methodologies for Ytterbium 177

Reactor-Based Neutron Activation of Ytterbium-176 for Ytterbium-177 Generation

The indirect production route for 177Lu relies on the neutron activation of 176Yb, followed by the beta decay of the resulting 177Yb to 177Lu. This method is favored for its ability to produce no-carrier-added (n.c.a.) 177Lu with high specific activity, a critical factor for effective radiopharmaceutical development kns.orgnih.govmdpi.com.

Detailed Nuclear Reaction Pathways: The 176Yb(n,γ)177Yb Reaction Mechanism

The core nuclear reaction for producing the precursor to 177Lu is the neutron capture reaction on 176Yb:

176Yb(n,γ)177Yb

In this process, a stable 176Yb nucleus absorbs a neutron (n) and, through a gamma-ray (γ) emission, transforms into a heavier isotope, 177Yb. This newly formed 177Yb is radioactive and has a relatively short half-life of approximately 1.9 hours mdpi.comd-nb.infoiaea.orggoogle.comeuropa.eu. Following its formation, 177Yb undergoes beta-minus (β⁻) decay to produce the desired therapeutic radionuclide, 177Lu:

177Yb → 177Lu + β⁻ + ν̄e

The 177Lu then decays with a half-life of about 6.7 days, emitting beta particles and gamma rays suitable for therapeutic applications mdpi.comeuropa.eu. The indirect route is advantageous because it avoids the co-production of the long-lived metastable isomer 177mLu, which is a significant impurity issue in the direct production route from 176Lu nih.govmdpi.comgoogle.com.

Analysis of Nuclear Data and Cross-Sections for this compound Formation

The efficiency of the 176Yb(n,γ)177Yb reaction is governed by its neutron capture cross-section. The thermal neutron capture cross-section for 176Yb is reported to be approximately 2.5 to 2.85 barns kns.orggoogle.com. While this value is lower compared to the cross-section for the direct production of 177Lu from 176Lu (which is around 2090 barns) nih.goviaea.org, the indirect route offers superior product purity and specific activity kns.orgnih.govgoogle.comresearchgate.net. Accurate nuclear data, including resonance parameters and energy-dependent cross-sections, are crucial for optimizing irradiation parameters and predicting production yields researchgate.netresearchgate.netresearchgate.netpsi.ch.

Table 1: Key Nuclear Data for 177Yb Production

Reaction PathTarget IsotopeCross-Section (barns)Product IsotopeProduct Half-lifeDecay to 177Lu
176Yb(n,γ)177Yb176Yb~2.5 - 2.85177Yb~1.9 hoursβ⁻ decay

Optimization of Irradiation Parameters for Enhanced this compound Production Yields

Optimizing irradiation time, neutron flux density, and post-irradiation decay periods is essential for maximizing the yield and specific activity of 177Lu produced via the 176Yb(n,γ)177Yb pathway.

Influence of Neutron Flux Density on 177Yb Generation

The rate of 177Yb production is directly proportional to the neutron flux density. Higher neutron flux densities lead to a more rapid accumulation of 177Yb. Reactor facilities typically operate with thermal neutron fluxes in the range of 1013 to 1015 n/cm²·s for such irradiations europa.eu. For instance, a flux of 1.33 × 1014 n/cm²·s has been utilized in production campaigns d-nb.info. Neutron flux density significantly impacts the activity of 177Lu produced, as illustrated by calculations showing increased 177Lu activity with higher flux values at a fixed irradiation time d-nb.info.

Impact of Irradiation Time and Decay Period on Lutetium-177 Formation from this compound

The activity of 177Lu obtained is a function of both the irradiation time of the 176Yb target and the subsequent decay period before chemical separation. As irradiation time increases, the production of 177Yb, and consequently 177Lu, also increases, approaching a saturation point d-nb.info. An irradiation period of 5 days can yield approximately 40% of the saturation activity, while 10-day and 15-day irradiations yield 64% and 79%, respectively d-nb.info.

Table 2: Influence of Irradiation Time on 177Lu Yield (Illustrative)

Irradiation Time (days)% of Saturation Activity (177Lu)
5~40%
10~64%
15~79%

Note: This table illustrates the general trend based on calculations and may vary depending on specific neutron flux and reactor conditions.

Target Material Considerations: Utilization of Enriched Ytterbium-176

Natural ytterbium contains only about 0.127% of 176Yb kns.org. Due to this low natural abundance, the use of isotopically enriched 176Yb is imperative for efficient production of 177Lu. Enrichment levels of 176Yb typically exceed 95%, with some processes achieving over 97% enrichment kns.orgnih.govgoogle.com. Utilizing enriched 176Yb offers several advantages:

Increased Production Yield: A higher concentration of the target isotope directly translates to a greater potential yield of 177Yb and subsequently 177Lu.

Reduced Impurities: Natural ytterbium contains other isotopes, such as 168Yb, which has a very high neutron absorption cross-section (2300 barns) and can lead to the formation of unwanted radioisotopes like 169Yb kns.org. Using enriched 176Yb minimizes the activation of these interfering isotopes.

Higher Specific Activity: The use of enriched material, combined with effective chemical separation, allows for the production of n.c.a. 177Lu with specific activities approaching theoretical maximums (around 4100 GBq/mg) d-nb.infoeuropa.euresearchgate.net.

The target material is typically in the form of ytterbium oxide (Yb₂O₃) due to its chemical and thermal stability during irradiation nih.gov. Recovery and recycling of the expensive isotopically enriched 176Yb target material are also key considerations for the economic viability of this production route nih.gov.

Compound List:

Ytterbium-176 (176Yb)

this compound (177Yb)

Lutetium-177 (177Lu)

Lutetium-176 (176Lu)

Lutetium-177m (177mLu)

Ytterbium oxide (Yb₂O₃)

Hafnium-177 (177Hf)

Ytterbium-169 (169Yb)

Ytterbium-175 (175Yb)

Theoretical Modeling and Simulation of this compound Production Processes

The production of this compound (¹⁷⁷Yb), a crucial radioisotope for targeted radionuclide therapy, is a complex process that benefits significantly from theoretical modeling and simulation. These computational approaches are vital for optimizing production yields, understanding reaction pathways, predicting isotopic purity, and evaluating the efficiency of various production routes before experimental implementation. The primary methods for ¹⁷⁷Yb production involve neutron activation of enriched Ytterbium-176 (¹⁷⁶Yb) or deuteron (B1233211) irradiation of Ytterbium targets.

Modeling Production Pathways

Theoretical modeling plays a critical role in predicting the outcomes of nuclear reactions used for ¹⁷⁷Yb production. These models often rely on nuclear data libraries, such as ENDF (Evaluated Nuclear Data File) and JEFF (Joint Evaluated Fission and Fusion File), which contain cross-section data essential for calculating reaction rates and predicting yields iaea.orgiaea.org.

Neutron Activation Modeling: The dominant production pathway for ¹⁷⁷Yb involves the neutron capture reaction on ¹⁷⁶Yb: ¹⁷⁶Yb(n,γ)¹⁷⁷Yb researchgate.netnrc.govpurdue.eduunipv.itresearchgate.netiaea.org. Theoretical models simulate this process by considering neutron flux, target enrichment, irradiation time, and the energy spectrum of neutrons within the reactor purdue.edumcmaster.catpu.ru. Codes like FISPACT-II are used for activation-transmutation calculations, providing advanced simulation methods for predicting production rates and inventory cuni.czukaea.uk. These simulations help in determining optimal irradiation conditions to maximize ¹⁷⁷Yb production while minimizing the formation of unwanted byproducts like ¹⁷⁵Yb or ¹⁶⁹Yb purdue.edu. For instance, studies have used Monte Carlo methods and codes like MCNP6 to model neutron transport and predict specific activity based on irradiation positions within a reactor core researchgate.net.

Deuteron-Induced Reaction Modeling: An alternative production route involves deuteron irradiation of Ytterbium targets, primarily through the ¹⁷⁶Yb(d,p)¹⁷⁷Yb reaction, which is followed by the beta decay of ¹⁷⁷Yb to ¹⁷⁷Lu. Theoretical models in this area focus on predicting thin target yields (ttys) as a function of deuteron energy researchgate.net. These simulations help optimize accelerator parameters and target configurations to achieve high purity and yield of ¹⁷⁷Yb researchgate.net. For example, research has modeled excitation functions for deuteron activations on ¹⁷⁶Yb₂O₃ targets, aiming to maximize the production of ¹⁷⁷Lu researchgate.net.

Simulation for Process Optimization and Validation

Simulations are instrumental in optimizing the production process and validating experimental results.

Yield and Purity Prediction: Simulation tools are used to predict the achievable yields and isotopic purity of ¹⁷⁷Yb under various operational parameters. For example, simulations using ORIGEN and MATLAB have been employed to predict isotope activities, comparing different cross-section data libraries (e.g., ENDF-VIII vs. JEFF3.0/A) to understand their impact on ¹⁷⁷Yb production purdue.edu. These simulations help identify discrepancies between predicted and measured values, often attributed to differences in nuclear data or uncertainties in reactor power levels purdue.edu.

Experimental Validation: Simulation results are often compared with experimental data to validate the accuracy of the models and the underlying nuclear data purdue.eduresearchgate.net. Studies have shown good agreement between theoretical production yields and experimental values when using sophisticated simulation codes and validated nuclear data libraries purdue.eduresearchgate.net. This iterative process of modeling, simulation, and experimental validation is crucial for refining production protocols. For example, the theoretical calculation of ¹⁷⁷Yb activity in a research reactor was verified experimentally by irradiating enriched ytterbium targets, showing convergence within 20% between calculated and experimental results researchgate.net.

Data Tables

The following table illustrates theoretical cross-section data for the primary neutron-induced reaction leading to this compound, as found in nuclear data libraries.

ReactionCross-Section Data SourceEnergy Range (eV)Cross-Section (b)
¹⁷⁶Yb(n,γ)¹⁷⁷YbEAF-2003.01.0E-04 to 1.0E+04Varies
TALYS-21.0E-04 to 1.0E+04Varies
ENDF/B-VII.11.0E-05 to 2.0E+07Varies
JEFF-3.21.0E-05 to 2.0E+07Varies

Note: Specific cross-section values vary significantly with neutron energy and are typically represented as functions or in multi-group formats within simulation codes. The table indicates the sources of such data used in modeling.

Research Findings on Modeling and Simulation:

Studies have demonstrated that simulation tools like FISPACT-II can accurately predict ¹⁷⁷Yb production rates, with results validated against experimental data, showing less than a 38% difference in predicted isotope activities when using ENDF-VIII data and accounting for measured power levels purdue.edu.

The choice of nuclear data library (e.g., ENDF vs. JEFF) can lead to notable differences in simulated ¹⁷⁷Yb production yields, highlighting the importance of using up-to-date and validated nuclear data for accurate modeling purdue.edu.

Theoretical calculations for ¹⁷⁷Yb production in research reactors have shown good agreement with experimental outcomes, with discrepancies often within 20%, underscoring the reliability of these modeling approaches for predicting achievable activities and necessary radiation protection measures researchgate.net.

Modeling of deuteron-induced reactions for ¹⁷⁷Yb production indicates that the ¹⁷⁶Yb(d,p)¹⁷⁷Yb reaction has the largest cross-section at deuteron energies around 12 MeV, suggesting optimal conditions for accelerator-based production researchgate.net.

Radiochemical Processing and Separation Science of Ytterbium Systems for Lutetium 177 Isolation

Principles of Lutetium-177 Isolation from Irradiated Ytterbium Target Materials

The production of no-carrier-added (NCA) Lutetium-177 (¹⁷⁷Lu) is primarily achieved through the indirect route involving the neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb) targets. nih.govumd.edu This process is initiated by the neutron capture reaction ¹⁷⁶Yb(n,γ)¹⁷⁷Yb. kns.orgkns.org The resulting Ytterbium-177 (¹⁷⁷Yb) is unstable and undergoes beta decay with a half-life of 1.9 hours to form ¹⁷⁷Lu. umd.edunih.gov The fundamental principle of isolation lies in the chemical separation of the microscopic quantities of the desired ¹⁷⁷Lu from the macroscopic bulk of the unreacted Ytterbium target material. nih.govresearchgate.net

The success of this production method is critically dependent on the efficacy of the subsequent radiochemical separation, as the final ¹⁷⁷Lu product must be free of the Ytterbium target material. nih.govnih.gov The presence of stable Ytterbium isotopes in the final product would decrease the specific activity of ¹⁷⁷Lu and compete with Lutetium during the complexation process for radiopharmaceutical preparation, due to their similar coordination chemistry. nih.gov Therefore, the isolation process involves dissolving the irradiated ytterbium target, typically Yb₂O₃, in an acid like nitric acid, followed by a highly selective separation technique to isolate the ¹⁷⁷Lu. mdpi.com

Challenges in Separating Lutetium-177 from Chemically Similar Ytterbium Isotopes

The primary challenge in isolating ¹⁷⁷Lu from an irradiated Ytterbium target stems from the profound chemical similarity between Lutetium and Ytterbium. nih.govkns.orgresearchgate.net Both are adjacent lanthanide elements, possessing nearly identical chemical properties, which makes their separation a formidable task. nih.govmdpi.com This similarity means that any chemical process designed to interact with Lutetium will likely interact with Ytterbium in a very similar manner. nih.gov

Another significant hurdle is the vast difference in their respective quantities within the irradiated target. nih.gov The process generates only microscopic amounts of ¹⁷⁷Lu within a large excess of the Ytterbium target material. nih.govresearchgate.net For instance, only about 1 in every 5,000 atoms in the irradiated material is a ¹⁷⁷Lu atom, necessitating a separation process with exceptionally high efficiency and selectivity to achieve the required purity. nih.gov Conventional chromatographic techniques can be less effective when the mass ratio of Yb to Lu is high, often requiring multi-step processes which can extend the processing time. researchgate.net Furthermore, the scarcity and high cost of enriched ¹⁷⁶Yb add economic challenges to the production process. nih.gov

Advanced Methodologies for High-Purity Lutetium-177 Recovery from this compound Decay Products

To overcome the challenges of separating Lutetium-177 from Ytterbium, several advanced methodologies have been developed. These techniques exploit subtle differences in the physicochemical properties of Yb³⁺ and Lu³⁺ ions. The most commonly employed methods include extraction chromatography, liquid-liquid extraction, electrochemical separation, and ion exchange chromatography. kns.orgresearchgate.net Often, a combination of these techniques is used to achieve the high purity and specific activity required for medical applications. nih.govresearchgate.net

Extraction chromatography (EXC) is a powerful technique for separating adjacent rare earth elements like Ytterbium and Lutetium. eichrom.com These methods utilize resins impregnated with organic extractants that exhibit slightly different affinities for Yb³⁺ and Lu³⁺. The separation factor for Lu/Yb is often small, around 1.8, necessitating careful optimization of conditions. eichrom.com

Commonly used systems include:

Organophosphorus-based Resins : Resins like LN Resin (containing HDEHP) and LN2 Resin (containing HEH[EHP]) are frequently used. eichrom.com LN2 resin is often preferred for heavier lanthanides like Lutetium as it allows for recovery in more dilute acid. eichrom.com

Diglycolamide (DGA) Resins : DGA resin is used to concentrate the Lu fraction and remove impurities. eichrom.comresearchgate.net It can help avoid lengthy evaporation steps between separation columns. researchgate.net

Commercial and Custom Resins : Studies have investigated various commercial resins like Rext-P350, which has shown better separation performance for Lu³⁺/Yb³⁺ compared to other extractants. mdpi.com A two-stage continuous extraction chromatography process using Rext-P350 resin achieved a Lu³⁺ purity of 90.9% with a 98.4% yield. mdpi.com

A multi-column approach is often employed to handle larger target masses (50-300 mg) and achieve high decontamination factors. eichrom.comresearchgate.net For example, a process might involve a primary separation on an LN2 column, concentration of the Lutetium fraction on a DGA column, followed by further purification on one or more additional LN2 columns. eichrom.com

Table 1: Comparison of Extraction Chromatography Resins for Lu/Yb Separation

Resin Type Extractant Typical Eluent Key Features
LN2 Resin HEH[EHP] Nitric Acid (HNO₃) Good for heavy lanthanides; Separation factor for Lu/Yb is ~1.8. eichrom.com
DGA Resin Diglycolamide Hydrochloric Acid (HCl) Used for concentrating Lu fractions and removing impurities. eichrom.comresearchgate.net

Liquid-liquid extraction (LLE), also known as solvent extraction, is a foundational technique in radiochemical separations that relies on the differential distribution of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govfiveable.meinl.gov The process involves vigorous mixing to facilitate the transfer of the target radionuclide into the organic phase, followed by separation of the two phases. inl.gov

In the context of Yb/Lu separation, LLE exploits the subtle differences in how Yb³⁺ and Lu³⁺ form complexes with specific organic extractants. nih.gov The efficiency of the separation depends on factors such as the choice of extractant, the pH of the aqueous phase, and the temperature. fiveable.me While resin-based chromatography methods are more commonly detailed in recent literature for this specific separation, LLE remains a viable and scalable option. nih.gov After extraction into the organic phase, the purified radionuclide is typically back-extracted into a fresh aqueous solution, and the solvent may be evaporated to prepare the final product. nih.gov

Electrochemical methods offer a distinct approach by exploiting the difference in reduction potentials between Ytterbium and Lutetium. researchgate.net Ytterbium has an accessible divalent state (Yb²⁺), whereas Lutetium does not. researchgate.nettechnologypublisher.com This property allows for the selective reduction of Yb³⁺ to Yb²⁺, which can then be separated from the Lu³⁺ that remains in solution. researchgate.net

A prominent electrochemical technique is amalgamation, where Yb³⁺ is reduced and subsequently forms an amalgam with a mercury cathode. researchgate.netcern.ch This process has been shown to be simple and effective for removing the bulk Ytterbium target material. researchgate.net Key parameters influencing the efficiency of amalgamation include:

pH : Optimal performance is often achieved at a pH between 6 and 7. researchgate.netcern.ch

Potential : An applied potential of around 8V has been used effectively. researchgate.netcern.ch

Time and Cycles : The process may involve multiple steps or cycles with fresh electrodes to maximize Ytterbium removal. researchgate.netcern.ch

Studies have demonstrated that a three-step amalgamation process can remove a significant percentage of Ytterbium, reducing the Yb:Lu mass ratio substantially. researchgate.net For example, the molar ratio of Yb:Lu was reduced from 3000 to 170 in one study. cern.ch A novel method that avoids the use of mercury involves the electrochemical reduction of Yb³⁺ to Yb²⁺ on a carbon electrode, followed by the precipitation of Yb(II) sulfate (B86663), allowing for the removal of at least 90% of the Ytterbium. technologypublisher.com

Table 2: Optimized Parameters for Electrochemical Separation of Yb from Lu

Parameter Optimal Value/Condition Outcome Reference
pH 6 - 7 Best performance for amalgamation researchgate.net, cern.ch
Potential 8 V Effective for Yb cementation researchgate.net, cern.ch
Process Time 45-60 min / step Sufficient for amalgamation researchgate.net, cern.ch

Ion exchange chromatography is a widely used and effective method for separating lanthanides. kns.orgquora.com The technique is based on the differential affinity of lanthanide ions for an ion exchange resin. quora.com In a typical process, a solution containing the mixture of lanthanides is passed through a column packed with a cation exchange resin, such as Dowex-50W-X8. nih.govresearchgate.net

The separation is achieved by elution with a complexing agent, most commonly α-hydroxyisobutyric acid (α-HIBA). kns.orgnih.gov The stability of the lanthanide-complexant complex varies across the series; ions that form stronger complexes are eluted from the column more quickly. Because the Lu³⁺ ion is smaller, it forms a more stable complex with α-HIBA than the larger Yb³⁺ ion, and therefore elutes first. kns.orgquora.com

The efficiency of the separation is highly dependent on the conditions of the elution, particularly the pH and the concentration of the complexing agent. researchgate.net For instance, better separation with citric acid was observed at a pH of 4.5, where mononuclear structures are formed, while separation fails at higher pH levels due to the formation of polynuclear structures. researchgate.net The use of different amines to adjust the pH of the α-HIBA eluent can also significantly impact the separation efficiency. kns.org

Table 3: Compound Names

Compound Name
Lutetium-177
This compound
Ytterbium-176
Nitric Acid
Hydrochloric Acid
α-hydroxyisobutyric acid
Citric Acid
Ytterbium(II) sulfate
Novel Separation Approaches (e.g., Szilard-Chalmers Effect-Based Methods on Nanostructured Materials)

The separation of chemically similar lanthanides like ytterbium and lutetium poses a considerable challenge. nih.gov While traditional methods like ion exchange and solvent extraction are established, research into novel, more efficient separation techniques is ongoing to improve yield, purity, and processing time.

Szilard-Chalmers Effect on Nanostructured Materials: One innovative area of research involves leveraging the Szilard-Chalmers effect. This phenomenon occurs when a neutron capture event imparts sufficient recoil energy to the newly formed nucleus (in this case, ¹⁷⁷Yb, which decays to ¹⁷⁷Lu) to break its chemical bond within the target molecule. d-nb.infogoogle.com The recoiled radionuclide is then in a different chemical state from the bulk target material, facilitating its separation.

Recent studies have explored using nanostructured materials, such as carbon nanotubes (CNTs), as in-situ collectors for the recoiled radionuclides. google.comutexas.edu In this approach, an aqueous solution of the target material is irradiated in the presence of a CNT suspension. The recoiling radionuclides are adsorbed onto the CNTs, which can then be physically separated from the bulk target solution. utexas.edu This method aims to enhance the specific activity of the final product and reduce production costs and waste. utexas.edu However, achieving a distinct enhancement of specific activity and effective isolation of the activated nuclides remains a significant challenge requiring further research. utexas.edu

Electrochemical Separation: Another promising novel approach is electrochemical separation. This technique exploits the difference in reduction potentials between Yb³⁺ and Lu³⁺. Ytterbium can be reduced to its divalent state (Yb²⁺) and selectively precipitated or amalgamated, while lutetium remains in the trivalent state in the solution. technologypublisher.com

Recent developments have focused on mercury-free methods, utilizing carbon electrodes for the electrochemical reduction of Yb³⁺, followed by its precipitation as Yb(II) sulfate. technologypublisher.com This process has demonstrated the ability to remove over 90% of the ytterbium from the irradiated target in a short time. technologypublisher.com Other electrochemical methods involving a mercury-pool cathode have also been optimized, achieving up to 94% removal of ytterbium through selective amalgamation. cern.ch These methods are advantageous due to their speed and potential for simplification compared to multi-step chromatographic techniques. tums.ac.ir

Advanced Extraction Chromatography: Extraction chromatography (EXC) continues to evolve with the development of new resins that offer better separation factors and efficiency. mdpi.com Researchers have developed conceptual flowsheets for large-scale separation using EXC resins that can significantly reduce processing time and avoid lengthy evaporation steps. nih.gov For instance, a two-stage continuous extraction chromatography process using a commercial Rext-P350 resin has shown high efficiency, achieving a Lu³⁺ purity of 90.9% and a yield of 98.4% when separating it from a 200 mg Yb³⁺ target. mdpi.com

Analytical Assessment of Radiochemical Yield and Purity of Derived Lutetium-177

Ensuring the quality of ¹⁷⁷Lu is paramount for its use in radiopharmaceuticals. A comprehensive analytical assessment is required to determine the radiochemical yield and to identify and quantify any impurities. The primary analytical methods employed are chromatographic techniques and gamma-ray spectroscopy. nih.govmdpi.comresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the cornerstones for determining radiochemical purity (RCP). nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that separates the desired ¹⁷⁷Lu-labeled compound from impurities. vedomostincesmp.ru It typically uses a radioactivity detector coupled with a UV detector. nih.gov This setup allows for the determination of radiochemical purity (from the radio-detector) and chemical purity (from the UV detector). nih.gov Key parameters evaluated in an HPLC analysis include retention time, peak area, resolution between peaks, and peak tailing factor to ensure the method can specifically separate potential impurities from the final product. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive method often used for routine quality control. nih.gov It is particularly useful for detecting certain impurities, such as colloidal ¹⁷⁷Lu, which may not be identified by HPLC. mdpi.com

Gamma-Ray Spectroscopy: This technique is essential for determining the radionuclidic identity and purity of the ¹⁷⁷Lu product. researchgate.netnih.gov By analyzing the gamma-ray spectrum, technicians can identify the characteristic energy peaks of ¹⁷⁷Lu (typically 113 keV and 208 keV) and quantify the presence of any gamma-emitting radionuclidic impurities. nih.govscirp.org The functionality and proper calibration of the gamma camera or spectrometer are critical for accurate quantification. nih.govmanchester.ac.uk

Strategies for the Management and Recycling of Enriched Ytterbium Target Materials

The starting material for the indirect production of ¹⁷⁷Lu, isotopically enriched ¹⁷⁶Yb, is expensive. Therefore, the recovery and recycling of the unused target material are essential for the economic viability of large-scale ¹⁷⁷Lu production. researchgate.net The process must be robust, generate minimal radioactive waste, and allow for the reuse of the valuable enriched ytterbium. researchgate.net

The recycling strategy typically involves several key steps following the primary separation of ¹⁷⁷Lu:

Chemical Recovery: After the ¹⁷⁷Lu has been separated, the bulk ytterbium remains in a solution. This ytterbium is recovered, often through precipitation. For instance, if the separation involved reducing Yb³⁺ to Yb²⁺, the ytterbium might be precipitated as ytterbium sulfate (YbSO₄).

Purification: The recovered ytterbium must be purified to remove any residual lutetium or other trace impurities that may have been introduced during processing. This purification step is critical to ensure the quality of subsequent ¹⁷⁷Lu batches. It is often recommended to perform an inactive separation cycle before the initial irradiation to remove any pre-existing lutetium traces in the target material.

Conversion to Oxide: The purified ytterbium compound (e.g., YbSO₄) is then converted back into a chemically stable form suitable for target manufacturing, typically ytterbium(III) oxide (Yb₂O₃). This is usually achieved by heating the material in the air, which also serves to remove any volatile impurities like residual mercury if amalgamation methods were used. The recovery of ytterbium through this process is nearly quantitative.

Re-irradiation: The recycled Yb₂O₃ is then used to manufacture new targets for subsequent neutron irradiation. researchgate.net A flowchart illustrating a separation process often includes a note on the recovery of the ¹⁷⁶Yb target for recycling. researchgate.net

Preclinical Research Frameworks Utilizing Lutetium 177 Derived from Ytterbium 177 Pathways

Design and Synthesis of Lutetium-177 Radioconjugates for Preclinical Investigations (derived from Ytterbium-177 precursor)

The design of ¹⁷⁷Lu-radioconjugates involves the strategic assembly of a radionuclide, a chelating agent, a linker, and a targeting molecule. missouri.edu The ultimate goal is to create a stable complex that can selectively deliver a cytotoxic dose of radiation to cancer cells while minimizing damage to healthy tissues. nih.gov

Bifunctional chelating agents (BFCAs) are essential components of radiopharmaceuticals, providing a stable coordination site for the radiometal ion while also possessing a functional group for covalent attachment to a targeting vector. unife.it The choice of chelator is critical for the in vivo stability of the radiometal complex. nih.govbenthamdirect.com

Commonly used chelators for ¹⁷⁷Lu include both acyclic and macrocyclic polydentate amino-carboxylate ligands. unife.itbenthamdirect.com Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely employed due to the high thermodynamic stability and kinetic inertness of their complexes with ¹⁷⁷Lu³⁺. ingentaconnect.com The rigid structure of these macrocycles preorganizes the donor atoms for metal binding, contributing to the high stability of the resulting complex.

Novel chelating agents are continuously being developed to further improve the properties of ¹⁷⁷Lu radiopharmaceuticals. iaea.org For instance, the novel bidentate bifunctional chelating agent, 3,4-HOPO, has been synthesized and used for ¹⁷⁷Lu-labeling of Cetuximab for potential application in treating triple-negative breast cancer. frontiersin.org

Table 1: Common Bifunctional Chelating Agents for Lutetium-177

ChelatorTypeKey Features
DOTA MacrocyclicHigh thermodynamic stability and kinetic inertness of its ¹⁷⁷Lu complex. ingentaconnect.com
DTPA AcyclicForms stable complexes, though generally less kinetically inert than DOTA complexes. ingentaconnect.com
NOTA MacrocyclicForms stable complexes with various radiometals. ingentaconnect.com
3,4-HOPO BidentateA newer chelator explored for its potential in creating stable radioconjugates. frontiersin.org

The targeting vector dictates the biodistribution of the radiopharmaceutical, directing it to specific receptors or antigens overexpressed on cancer cells. nih.govresearchgate.net A variety of biomolecules have been utilized as targeting vectors for ¹⁷⁷Lu.

Peptides: Small peptides that bind to receptors overexpressed on tumor cells, such as somatostatin (B550006) receptors, are widely used. nih.govresearchgate.net For example, ¹⁷⁷Lu-DOTATATE is a well-established radiopharmaceutical for treating neuroendocrine tumors that overexpress somatostatin receptors. researchgate.net The peptide LTVSPWY has been investigated as a targeting vector for HER2 receptors. nih.gov

Antibodies: Monoclonal antibodies (mAbs) and their fragments offer high specificity for tumor-associated antigens. nih.gov Nanobodies, which are the smallest functional antigen-binding fragments derived from camelid antibodies, have also been explored. thno.org An example is the use of an anti-HER2 nanobody labeled with ¹⁷⁷Lu. thno.org

Small Molecules: Small molecule inhibitors that target specific enzymes or receptors on cancer cells are another important class of targeting vectors. elsevierpure.com Prostate-Specific Membrane Antigen (PSMA) inhibitors, such as PSMA-617, are extensively used for targeting prostate cancer. researchgate.netnih.gov Aprepitant, a neurokinin-1 receptor antagonist, has also been investigated as a targeting vector. nih.gov

The conjugation of the chelator to the targeting vector is a critical step. "Click chemistry" offers a highly selective and efficient method for this conjugation, allowing for the radiolabeling of the chelator separately before its attachment to the targeting molecule, which can help preserve the integrity of the biomolecule. nih.gov

The final radiopharmaceutical formulation must be sterile, pyrogen-free, and have a physiologically acceptable pH. nih.gov Quality control is essential to ensure the radiochemical purity and stability of the product before administration. snmjournals.orgnih.gov High-performance liquid chromatography (HPLC) and instant thin-layer chromatography (ITLC) are common methods used to assess radiochemical purity. snmjournals.orgnih.govsnmjournals.org

In vitro stability is a critical parameter that determines the shelf-life of the radiopharmaceutical. snmjournals.orgnih.gov Stability studies are typically conducted in physiological saline and human serum to evaluate the integrity of the radioconjugate over time. nih.gov For example, studies have shown that ¹⁷⁷Lu-PSMA I&T can remain stable for up to 48 hours after labeling. snmjournals.orgresearchgate.net The stability of ¹⁷⁷Lu-DOTA-MGS5 has also been demonstrated to be high. nih.gov

In Vitro Biological Evaluation in Cellular Systems (utilizing ¹⁷⁷Lu derived from Yb-177 pathway)

In vitro studies using cell cultures are fundamental to the preclinical evaluation of new radiopharmaceuticals. These studies provide initial insights into the biological behavior of the radioconjugate, including its binding affinity, specificity, and cellular processing.

Cellular binding studies are performed to determine the affinity of the radioconjugate for its target receptor or antigen on cancer cells. nih.gov These experiments typically involve incubating cancer cells that express the target with increasing concentrations of the radiolabeled compound. The dissociation constant (Kd) is a key parameter derived from these studies, indicating the concentration of the radioligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies higher binding affinity.

For instance, saturation binding studies of aprepitant-based ¹⁷⁷Lu-radioconjugates on hNK1R-CHO cells revealed binding affinities in the low nanomolar range. nih.gov Similarly, the radiotracer ¹⁷⁷Lu-DOTA-LTVSPWY displayed a high affinity towards the SKOV-3 cell line, which overexpresses the HER2 receptor, with a Kd of 6.6 ± 3.2 nM. nih.gov

Specificity is assessed by conducting competition assays, where the binding of the radiolabeled compound is challenged by an excess of the unlabeled counterpart. A significant reduction in the binding of the radiolabeled compound in the presence of the unlabeled competitor demonstrates specific binding to the target. acs.org High and specific uptake of [¹⁷⁷Lu]Lu-PSMA-TB-01 was observed in PSMA-positive PC-3 PIP cells, while uptake in PSMA-negative PC-3 flu cells was negligible. dntb.gov.ua

Table 2: In Vitro Binding Affinity of Selected ¹⁷⁷Lu-Radioconjugates

RadioconjugateCell LineTargetDissociation Constant (Kd)
[¹⁷⁷Lu]Lu-DOTA-Et-APThNK1R-CHONK1 Receptor18.9 nM nih.gov
[¹⁷⁷Lu]Lu-DOTA-Dec-APThNK1R-CHONK1 Receptor6.26 nM nih.gov
¹⁷⁷Lu-DOTA-LTVSPWYSKOV-3HER2 Receptor6.6 ± 3.2 nM nih.gov

Understanding how a radiopharmaceutical is internalized and retained by cancer cells is crucial for predicting its therapeutic efficacy. nih.gov After binding to the cell surface receptor, the radioconjugate can be internalized into the cell through processes like endocytosis. nih.gov The rate and extent of internalization can significantly impact the radiation dose delivered to the cell nucleus.

In Vivo Preclinical Characterization in Animal Models (utilizing an this compound Derived Pathway for Lutetium-177)

The preclinical assessment of Lutetium-177 (¹⁷⁷Lu) derived from the this compound (¹⁷⁷Yb) pathway, often referred to as no-carrier-added (n.c.a.) ¹⁷⁷Lu, is a critical step in the development of novel radiopharmaceuticals. This production method, involving the neutron irradiation of enriched ¹⁷⁶Yb to produce ¹⁷⁷Yb which then decays to ¹⁷⁷Lu, yields a high specific activity product free of isotopic carriers. This characteristic is advantageous for radiolabeling biomolecules, potentially leading to improved therapeutic efficacy. The following sections detail the in vivo characterization of various radiopharmaceuticals prepared using n.c.a. ¹⁷⁷Lu in animal models.

Pharmacokinetic Profiles and Biodistribution Studies in Animal Models

Pharmacokinetic and biodistribution studies are fundamental to understanding the in vivo behavior of ¹⁷⁷Lu-labeled compounds. These studies track the absorption, distribution, metabolism, and excretion of the radiopharmaceutical over time, providing insights into its tumor-targeting capabilities and clearance from non-target organs.

In preclinical studies involving prostate cancer xenograft models, several n.c.a. ¹⁷⁷Lu-labeled Prostate-Specific Membrane Antigen (PSMA)-targeting agents have been evaluated. For instance, the biodistribution of [¹⁷⁷Lu]Lu-rhPSMA-10.1 in non-tumor-bearing mice demonstrated that the highest uptake was in the kidneys, which cleared rapidly. minervaimaging.com A transient uptake in the spleen was also observed, clearing within 24 hours, while other organs showed no significant accumulation. minervaimaging.com In 22Rv1 xenograft-bearing mice, tumors exhibited the highest and most sustained uptake of [¹⁷⁷Lu]Lu-rhPSMA-10.1. minervaimaging.com Similarly, the kidneys initially showed high uptake but cleared quickly. minervaimaging.com

Another study with [¹⁷⁷Lu]Lu-PSMA-ALB-56, a radiopharmaceutical with an albumin-binding entity, revealed prolonged circulation in the blood, with the highest tumor lesion uptake observed at 48 hours post-injection. nih.gov This extended circulation is a key feature of its design, aiming to increase tumor accumulation. nih.gov

The biodistribution of [¹⁷⁷Lu]Lu-rhPSMA-7.3 also followed a typical pattern for PSMA-targeting ligands, characterized by rapid blood clearance and low uptake in most normal organs, with the exception of the kidneys and spleen. snmjournals.org

Interactive Data Table: Biodistribution of [¹⁷⁷Lu]Lu-rhPSMA-7.3 and [¹⁷⁷Lu]Lu-PSMA I&T in LNCaP Xenograft-Bearing Mice (%ID/g)
Time PointOrgan[¹⁷⁷Lu]Lu-rhPSMA-7.3 (%ID/g ± SD)[¹⁷⁷Lu]Lu-PSMA I&T (%ID/g ± SD)
1 hTumor20.11 ± 6.647.63 ± 2.47
1 hBlood0.63 ± 0.110.81 ± 0.17
1 hKidneys207.59 ± 30.98165.50 ± 20.46
1 hSpleen33.25 ± 8.6226.06 ± 18.99
168 hTumor4.50 ± 1.210.90 ± 0.38

Data sourced from a comparative preclinical study. snmjournals.org

Biodistribution studies with [¹⁷⁷Lu]Lu-EB-RGD in patient-derived xenograft models of non-small cell lung cancer showed significant accumulation in tumors. nih.gov At 4 hours post-injection, the tumor uptake was 10.75 ± 1.17 %ID/g, with notable uptake also in the blood, kidneys, liver, and spleen. nih.gov

Tumor-to-Background Ratio Analysis in Xenograft Models

The tumor-to-background ratio is a crucial metric for evaluating the efficacy and safety of a radiopharmaceutical. A high ratio indicates specific targeting of the tumor with minimal accumulation in surrounding healthy tissues, which is desirable for maximizing the therapeutic dose to the tumor while minimizing off-target toxicity.

In a study comparing [¹⁷⁷Lu]Lu-rhPSMA-10.1 with [¹⁷⁷Lu]Lu-PSMA-I&T in tumor-bearing mice, [¹⁷⁷Lu]Lu-rhPSMA-10.1 demonstrated a more favorable tumor-to-kidney ratio due to significantly lower kidney uptake and higher tumor accumulation. minervaimaging.com

Preclinical evaluation of [¹⁷⁷Lu]Lu-EB-RGD in NSCLC patient-derived xenografts revealed a high tumor-to-muscle ratio of 7.34 ± 0.67 at 4 hours post-injection, which increased to 15.99 ± 5.42 at 72 hours, indicating excellent tumor retention and background clearance over time. nih.gov

Interactive Data Table: Tumor-to-Organ Ratios for [¹⁷⁷Lu]Lu-2 in A431-CCK2R Xenografted Mice
Time PointTumor-to-BloodTumor-to-StomachTumor-to-Kidney
1 h11.21.81.4
24 h129.511.613.5
3 days303.329.522.8
7 days155.628.820.5

Data illustrates the change in tumor-to-organ ratios over time for a specific radiopharmaceutical. researchgate.net

Comparative Preclinical Studies with Other Radiopharmaceuticals

Comparative studies are essential for benchmarking new radiopharmaceuticals against existing standards or other investigational agents. These studies provide a direct comparison of their therapeutic potential and safety profiles.

A preclinical comparison of [¹⁷⁷Lu]Lu-rhPSMA-7.3 with [¹⁷⁷Lu]Lu-PSMA I&T in LNCaP xenografts showed that [¹⁷⁷Lu]Lu-rhPSMA-7.3 had a 2.6-fold higher initial tumor uptake at 1 hour and longer retention at 168 hours (4.5 %ID/g vs. 0.9 %ID/g). snmjournals.org This resulted in a substantially higher tumor dose for [¹⁷⁷Lu]Lu-rhPSMA-7.3. snmjournals.org In terms of therapeutic efficacy, tumors treated with a single dose of [¹⁷⁷Lu]Lu-rhPSMA-7.3 were significantly smaller than those treated with [¹⁷⁷Lu]Lu-PSMA I&T by the end of the 6-week study. snmjournals.org

Another study compared the diastereomers [¹⁷⁷Lu]Lu-SibuDAB and [¹⁷⁷Lu]Lu-RibuDAB. In vivo, [¹⁷⁷Lu]Lu-SibuDAB was found to be metabolically more stable. plos.org While both isomers showed high PSMA-specific tumor uptake, [¹⁷⁷Lu]Lu-SibuDAB demonstrated a more favorable tumor-to-kidney area under the curve ratio, primarily due to improved kidney clearance. plos.org

In a different comparative study, the efficacy of ¹⁷⁷Lu and ⁹⁰Y for anti-CD20 pretargeted radioimmunotherapy was assessed in murine lymphoma xenograft models. While both radionuclides showed comparable biodistributions, the absorbed radiation dose to the tumor was more than twice as high for ⁹⁰Y (1.3 Gy/MBq) compared to ¹⁷⁷Lu (0.6 Gy/MBq), leading to a significant difference in therapeutic effectiveness in favor of ⁹⁰Y in these specific models. nih.gov

Furthermore, a preclinical dosimetric study compared [¹⁷⁷Lu]Lu-scFvD2B with [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-iPSMA. The tumor-absorbed doses for [¹⁷⁷Lu]Lu-scFvD2B were found to be 2.8 to 3.0 times greater than those calculated for the other two agents, and it also showed a higher tumor/kidney ratio. snmjournals.org

Interactive Data Table: Comparative Tumor Uptake of ¹⁷⁷Lu-labeled PSMA Ligands in LNCaP Xenografts at 24h p.i. (%ID/g)
CompoundTumor Uptake (%ID/g ± SD)
[¹⁷⁷Lu]Lu-rhPSMA-7.111.9 ± 1.6
[¹⁷⁷Lu]Lu-rhPSMA-7.210.5 ± 3.3
[¹⁷⁷Lu]Lu-rhPSMA-7.39.8 ± 0.3
[¹⁷⁷Lu]Lu-rhPSMA-7.412.0 ± 1.6
[¹⁷⁷Lu]Lu-rhPSMA-10.19.8 ± 0.3
[¹⁷⁷Lu]Lu-rhPSMA-10.210.5 ± 3.3
[¹⁷⁷Lu]Lu-PSMA-6173.3 ± 0.7
[¹⁷⁷Lu]Lu-PSMA I&T1.4 ± 0.4

This table summarizes the tumor uptake of various ¹⁷⁷Lu-labeled PSMA ligands 24 hours post-injection in a comparative preclinical study.

Q & A

Q. How is Ytterbium-177 produced for medical research?

this compound (Yb-177) is synthesized via neutron activation of enriched Ytterbium-176 (Yb-176) targets in nuclear reactors. The irradiated Yb-176 absorbs a neutron, forming Yb-177, which decays to Lutetium-177 (Lu-177) with a half-life of 1.9 hours. This method avoids contaminants like Lu-177m, a common impurity in alternative production routes .

Q. What is the decay pathway of this compound?

Yb-177 undergoes β⁻ decay to Lu-177, which subsequently decays to stable Hafnium-177 (Hf-177) with a half-life of 6.647 days. Lu-177 emits beta particles (max energy: 498 keV) and gamma photons (113 keV, 208 keV), critical for therapeutic and imaging applications .

Q. What safety protocols are essential when handling this compound?

Adherence to regulatory limits is critical. For example, the permissible activity for Yb-177 is 1,000 MBq, as per radiation protection guidelines. Protocols include shielding (e.g., lead containers), real-time dosimetry, and contamination monitoring using gamma spectroscopy .

Q. What are the primary research applications of this compound?

Yb-177 serves as a progenitor for Lu-177 in targeted radionuclide therapy (e.g., prostate cancer). Its short half-life necessitates rapid post-irradiation processing to maximize Lu-177 yield for clinical trials .

Q. What key parameters affect this compound production efficiency?

Critical variables include neutron flux density (optimized ≥10¹⁴ n/cm²/s), irradiation duration (hours to days), and target enrichment (≥70% Yb-176). Post-irradiation decay timing must align with Lu-177’s therapeutic window .

Advanced Research Questions

Q. How do researchers address impurities like Lutetium-177m in Yb-177-derived Lu-177?

Impurity profiles depend on production methods. Direct neutron irradiation of Lu-176 introduces Lu-177m (half-life: 160 days), while the Yb-176 route yields non-carrier-added (n.c.a.) Lu-177. Radiochemical separation (e.g., ion-exchange chromatography) and decay kinetics modeling minimize impurities .

Q. What challenges arise in designing irradiation protocols for Yb-177 production?

Challenges include balancing neutron flux homogeneity with reactor safety, avoiding target overheating, and synchronizing irradiation schedules with Lu-177’s decay. Bruce Power’s Isotope Production System integrates target carriers in operational reactors to mitigate downtime .

Q. How can the radiochemical purity of Yb-177 samples be analyzed?

Gamma spectroscopy (e.g., HPGe detectors) identifies photopeaks at 113 keV and 208 keV for Lu-177. High-performance liquid chromatography (HPLC) and mass spectrometry quantify isotopic purity, while autoradiography assesses spatial distribution .

Q. How do researchers model Yb-177 decay kinetics to optimize Lu-177 yield?

Bateman equations calculate cumulative Lu-177 activity, incorporating decay constants (λ_Yb-177 = 0.367 h⁻¹) and separation timing. For instance, delaying separation by 24–48 hours post-irradiation maximizes Lu-177 while minimizing Yb-177 residuals .

Q. What methodological considerations distinguish carrier-added (c.a.) and non-carrier-added (n.c.a.) Lu-177?

n.c.a. Lu-177 (from Yb-176) exhibits higher specific activity (>3,000 GBq/mg) compared to c.a. Lu-177 (<50 GBq/mg), impacting ligand conjugation efficiency in radiopharmaceuticals. Preclinical studies must compare biodistribution and toxicity profiles between the two forms .

Methodological Tables

Q. Table 1: Comparison of Yb-177 Production Methods

ParameterDirect Lu-176 IrradiationYb-176 Neutron Activation
Primary Product c.a. Lu-177n.c.a. Lu-177
Impurities Lu-177mNone
Specific Activity <50 GBq/mg>3,000 GBq/mg
Separation Complexity High (requires purification)Low (natural decay)
Source:

Q. Table 2: Key Decay Properties

IsotopeHalf-LifeDecay ModeKey Emissions
Yb-1771.9 hoursβ⁻Beta (max 498 keV)
Lu-1776.647 daysβ⁻, γBeta (498 keV), γ (113/208 keV)
Source:

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